molecular formula C16H18N4O5S B2963629 2-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole CAS No. 1171399-50-0

2-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole

Cat. No. B2963629
CAS RN: 1171399-50-0
M. Wt: 378.4
InChI Key: NIOMNUWHOWHMFG-UHFFFAOYSA-N
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Description

2-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C16H18N4O5S and its molecular weight is 378.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

1,3,4-Oxadiazole bearing compounds, including derivatives similar to the specified chemical, are synthesized for their biological activities. In research conducted by Khalid et al. (2016), a series of 5-substituted 1,3,4-oxadiazole derivatives were synthesized and screened against butyrylcholinesterase enzyme. This study highlights the compound's relevance in exploring treatments for diseases related to enzyme dysfunction, utilizing modern spectroscopic techniques for structural elucidation and employing molecular docking studies to assess ligand-binding affinity (Khalid et al., 2016).

Antimicrobial Activities

The antimicrobial potential of 1,3,4-oxadiazole derivatives, including those structurally related to the query compound, has been extensively studied. Başoğlu et al. (2013) synthesized new azole derivatives starting from furan-2-carbohydrazide, demonstrating activity against various microorganisms. This indicates the compound's utility in the development of new antimicrobial agents, with the synthesized compounds showing promising results against tested pathogens (Başoğlu et al., 2013).

Antibacterial Study

Further research into the antibacterial properties of 1,3,4-oxadiazole derivatives was conducted by Khalid et al. (2016), who synthesized N-substituted derivatives of a compound closely related to the specified chemical. These derivatives exhibited moderate to significant antibacterial activity, showcasing the compound's potential in addressing bacterial infections and highlighting the importance of structural modifications in enhancing biological activity (Khalid et al., 2016).

Anticancer Agents

The potential of 1,3,4-oxadiazole derivatives as anticancer agents has also been explored. Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents. This research signifies the compound's utility in the design and development of new anticancer drugs, with some derivatives showing strong anticancer activity against various cancer cell lines, indicating a promising direction for future anticancer therapy (Rehman et al., 2018).

properties

IUPAC Name

2-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]-5-(furan-2-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O5S/c1-10-14(11(2)25-19-10)26(21,22)20-7-5-12(6-8-20)15-17-18-16(24-15)13-4-3-9-23-13/h3-4,9,12H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOMNUWHOWHMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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